2-(4-fluorophenyl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide
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Description
2-(4-fluorophenyl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C21H21FN6O and its molecular weight is 392.438. The purity is usually 95%.
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Biological Activity
2-(4-fluorophenyl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C21H21FN6O with a molecular weight of approximately 392.438 g/mol. The compound features a fluorinated phenyl group and a piperazine moiety, which are often associated with enhanced biological activity.
Property | Value |
---|---|
Molecular Formula | C21H21FN6O |
Molecular Weight | 392.438 g/mol |
Purity | ≥95% |
LogP | 1.2728 |
Polar Surface Area | 74.647 Ų |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway includes the formation of the piperazine ring and subsequent coupling with pyrimidine derivatives. The detailed synthetic route can be represented as follows:
- Formation of Piperazine Derivative : The reaction of pyridine derivatives with piperazine.
- Coupling Reaction : The acetamide group is introduced through acylation.
- Purification : The final product is purified using chromatography techniques.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. In vitro assays demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial properties.
Table 1: Antimicrobial Activity Data
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 8 | |
Escherichia coli | 16 | |
Pseudomonas aeruginosa | 32 |
The compound's mechanism of action appears to involve inhibition of bacterial topoisomerases, similar to other piperazine derivatives, which disrupts DNA replication processes.
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown promise in cancer research. Studies indicate that it may exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Table 2: Anticancer Activity Data
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 10 | |
A549 (Lung Cancer) | 15 |
Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways, thereby promoting programmed cell death.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by MDPI evaluated the compound's effectiveness against resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics targeting resistant bacterial infections .
- Case Study on Anticancer Properties : Research published in a peer-reviewed journal highlighted the compound's ability to inhibit tumor growth in xenograft models, showcasing its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O/c22-17-6-4-16(5-7-17)13-20(29)26-18-14-24-21(25-15-18)28-11-9-27(10-12-28)19-3-1-2-8-23-19/h1-8,14-15H,9-13H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTQFMWODLQLMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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